4-Methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide
4-Methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide
Adenosine A3 receptor (A3AR) allosteric modulator; High Quality Biochemicals for Research Uses
Brand Name:
Vulcanchem
CAS No.:
390817-85-3
VCID:
VC0005850
InChI:
InChI=1S/C23H19N3O2/c1-15-6-7-17-14-21(20-5-3-4-12-24-20)25-22(19(17)13-15)26-23(27)16-8-10-18(28-2)11-9-16/h3-14H,1-2H3,(H,25,26,27)
SMILES:
CC1=CC2=C(N=C(C=C2C=C1)C3=CC=CC=N3)NC(=O)C4=CC=C(C=C4)OC
Molecular Formula:
C23H19N3O2
Molecular Weight:
369.4 g/mol
4-Methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide
CAS No.: 390817-85-3
Inhibitors
VCID: VC0005850
Molecular Formula: C23H19N3O2
Molecular Weight: 369.4 g/mol
CAS No. | 390817-85-3 |
---|---|
Product Name | 4-Methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide |
Molecular Formula | C23H19N3O2 |
Molecular Weight | 369.4 g/mol |
IUPAC Name | 4-methoxy-N-(7-methyl-3-pyridin-2-ylisoquinolin-1-yl)benzamide |
Standard InChI | InChI=1S/C23H19N3O2/c1-15-6-7-17-14-21(20-5-3-4-12-24-20)25-22(19(17)13-15)26-23(27)16-8-10-18(28-2)11-9-16/h3-14H,1-2H3,(H,25,26,27) |
Standard InChIKey | YRVCIGPJMKDQQB-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(N=C(C=C2C=C1)C3=CC=CC=N3)NC(=O)C4=CC=C(C=C4)OC |
Canonical SMILES | CC1=CC2=C(N=C(C=C2C=C1)C3=CC=CC=N3)NC(=O)C4=CC=C(C=C4)OC |
Description | Adenosine A3 receptor (A3AR) allosteric modulator; High Quality Biochemicals for Research Uses |
Synonyms | 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide VUF 5455 VUF-5455 VUF5455 |
PubChem Compound | 10339071 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume